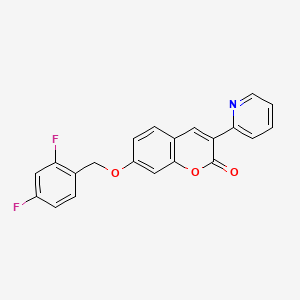

7-((2,4-difluorobenzyl)oxy)-3-(pyridin-2-yl)-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-((2,4-difluorobenzyl)oxy)-3-(pyridin-2-yl)-2H-chromen-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.

科学的研究の応用

Synthesis of Hybrid Polyoxaheterocyclic Compounds

A novel approach for creating hybrid polyoxaheterocyclic compounds involves the interaction of 2-(4-carboxybenzylidene)-3,4-dihydronaphthalene-1(2H)-one with methylene active compounds from the 2H-chromen-2-one series. This process leads to the formation of complex molecules like 7-(4-carboxyphenyl)-8-oxo-5,8-dihydro-6H-benzo[h]chromeno[3,2-b]xanthylium. These compounds exhibit potential for increased bioavailability and diverse applications in medicinal chemistry (I. V. Kanevskaya et al., 2022).

1,3-Dipolar Cycloaddition for Synthesizing 1-Benzopyrano[3,4-c]pyrrolidines

3-Nitro-2-trifluoro(trichloro)methyl-2H-chromenes undergo diastereoselective 1,3-dipolar cycloadditions with N-alkyl-α-amino acids and paraformaldehyde, yielding 1-benzopyrano[3,4-c]pyrrolidines. These reactions showcase the utility of 2H-chromene derivatives in synthesizing structurally complex and diverse heterocyclic compounds, indicating their potential in drug design and development (V. Y. Korotaev et al., 2013).

Oxidative Transformations with Tetrakis(pyridine)silver(II) Peroxodisulfate

Tetrakis(pyridine)silver(II) peroxodisulfate serves as a versatile reagent for the oxidative transformation of various organic substrates, including the oxidation of aromatic aldehydes to carboxylic acids and benzylic alcohols to carbonyl compounds. This highlights the role of 2H-chromen-2-one derivatives in facilitating oxidative processes, which are crucial in organic synthesis and the development of new materials (H. Firouzabadi et al., 1992).

作用機序

Target of Action

The primary target of the compound 7-((2,4-difluorobenzyl)oxy)-3-(pyridin-2-yl)-2H-chromen-2-one is the human GLP-1R (Glucagon-like peptide-1 receptor) expressed in CHO-K1 cells . GLP-1R is a receptor that plays a crucial role in glucose homeostasis and gastric motility.

Mode of Action

The compound this compound acts as an agonist at the GLP-1R . It interacts with the receptor, leading to an increase in cAMP (cyclic Adenosine Monophosphate) accumulation .

Biochemical Pathways

The interaction of this compound with GLP-1R triggers a cascade of biochemical reactions. The increase in cAMP levels activates protein kinase A (PKA), which then phosphorylates multiple targets, leading to the regulation of glucose homeostasis and gastric motility .

Result of Action

The molecular and cellular effects of this compound’s action involve the regulation of glucose homeostasis and gastric motility. By acting as an agonist at the GLP-1R, it influences the levels of cAMP, thereby affecting the downstream targets of PKA .

特性

IUPAC Name |

7-[(2,4-difluorophenyl)methoxy]-3-pyridin-2-ylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13F2NO3/c22-15-6-4-14(18(23)10-15)12-26-16-7-5-13-9-17(19-3-1-2-8-24-19)21(25)27-20(13)11-16/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIXPAFNENGCCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC3=C(C=C(C=C3)OCC4=C(C=C(C=C4)F)F)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-4-oxochromene-3-carboxamide](/img/no-structure.png)

![1-[2-(1,3,3a,4,6,6a-Hexahydrofuro[3,4-c]pyrrol-5-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B2726933.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2726936.png)

![N-(5-chloro-2-methoxyphenyl)-2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethylphenyl)amino)acetamide](/img/structure/B2726940.png)

![(Z)-3-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2726941.png)

![3-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2726942.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoate](/img/structure/B2726948.png)

![N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide](/img/structure/B2726949.png)

![(Z)-methyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2726952.png)